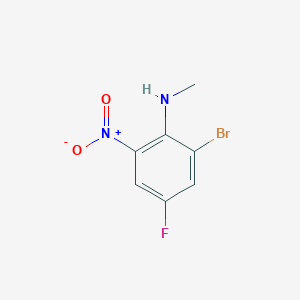

2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-fluoro-N-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O2/c1-10-7-5(8)2-4(9)3-6(7)11(12)13/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIAGXAZQFWSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101244480 | |

| Record name | Benzenamine, 2-bromo-4-fluoro-N-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845693-81-3 | |

| Record name | Benzenamine, 2-bromo-4-fluoro-N-methyl-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845693-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-bromo-4-fluoro-N-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-4-fluoro-N-methyl-6-nitroaniline, a valuable substituted aniline derivative with potential applications in pharmaceutical and materials science research. The proposed synthesis is a two-step process commencing with the regioselective bromination of 4-fluoro-2-nitroaniline, followed by the N-methylation of the resulting intermediate, 2-Bromo-4-fluoro-6-nitroaniline. This document offers a detailed examination of the reaction mechanisms, experimental protocols, and critical process parameters, underpinned by established chemical principles and supported by relevant literature.

Introduction

Substituted anilines are a cornerstone of modern organic synthesis, serving as pivotal building blocks in the creation of a vast array of complex molecules. This compound (CAS No. 1845693-81-3) is a halogenated, nitrated, and N-alkylated aniline derivative.[1] The unique arrangement of its functional groups—a bromine atom, a fluorine atom, a nitro group, and an N-methyl group—imparts a distinct electronic and steric profile, making it a desirable intermediate for the synthesis of novel compounds. Specifically, the precursor, 2-Bromo-4-fluoro-6-nitroaniline, is recognized for its utility in the development of agrochemicals, dyes, and pharmaceuticals, particularly in the synthesis of biologically active compounds such as anti-cancer agents and antibiotics.[2] This guide elucidates a practical and efficient pathway for the synthesis of the N-methylated target compound, providing researchers with the foundational knowledge to produce this valuable molecule.

Proposed Synthetic Pathway

The synthesis of this compound is most logically approached through a two-step sequence. The first step involves the introduction of a bromine atom ortho to the amino group of a commercially available starting material. The second, and final, step is the methylation of the secondary amine to yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-4-fluoro-6-nitroaniline

The initial step focuses on the regioselective bromination of 4-fluoro-2-nitroaniline. The directing effects of the substituents on the aromatic ring are crucial for the success of this transformation. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. In this case, the position ortho to the amino group and meta to the nitro group is targeted for bromination.

Experimental Protocol

A reported method for the synthesis of 4-fluoro-2-bromo-6-nitroaniline (an isomer of the target intermediate, but the principles are applicable) involves the use of bromine in the presence of hydrobromic acid.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-2-nitroaniline | 156.11 | 15.6 g | 0.1 mol |

| Bromine | 159.81 | 16 g | 0.1 mol |

| 48% Hydrobromic Acid | - | 1 kg | - |

| Water | 18.02 | As needed | - |

Procedure:

-

In a suitable reaction vessel, suspend 4-fluoro-2-nitroaniline (15.6 g, 0.1 mol) in water (400 mL).

-

With stirring, add 48% hydrobromic acid (1 kg).

-

Carefully add bromine (16 g, 0.1 mol) to the stirring mixture.

-

Continue stirring for 1 hour at ambient temperature.

-

Dilute the reaction mixture with water to a total volume of 2 L.

-

Cool the mixture to 7°C to precipitate the product.

-

Filter the solid product, wash thoroughly with water, and dry to yield 2-Bromo-4-fluoro-6-nitroaniline.

Step 2: N-methylation of 2-Bromo-4-fluoro-6-nitroaniline

The second step involves the N-methylation of the synthesized intermediate. The presence of electron-withdrawing groups (nitro and bromo) on the aniline ring decreases the nucleophilicity of the amino group, making methylation more challenging than for simple anilines. A common and effective method for the N-methylation of deactivated anilines is the use of an alkyl halide, such as methyl iodide, in the presence of a base.

Experimental Protocol

The following is a general procedure for the N-methylation of anilines that can be adapted for 2-Bromo-4-fluoro-6-nitroaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Moles |

| 2-Bromo-4-fluoro-6-nitroaniline | 235.01 | 23.5 g | 0.1 mol |

| Methyl Iodide | 141.94 | 21.3 g (9.3 mL) | 0.15 mol |

| Potassium Carbonate | 138.21 | 27.6 g | 0.2 mol |

| Acetone or DMF | - | 500 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-fluoro-6-nitroaniline (23.5 g, 0.1 mol) in acetone or DMF (500 mL).

-

Add potassium carbonate (27.6 g, 0.2 mol) to the solution.

-

With vigorous stirring, add methyl iodide (21.3 g, 0.15 mol) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow and Logic

The proposed synthetic route is designed for efficiency and regioselectivity.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrobromic Acid: Corrosive. Handle with care and appropriate PPE.

-

Methyl Iodide: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

-

Organic Solvents (Acetone, DMF): Flammable and/or irritants. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the bromination of 4-fluoro-2-nitroaniline followed by N-methylation of the resulting intermediate. This guide provides a robust framework for researchers to produce this valuable compound, opening avenues for its application in the development of novel pharmaceuticals and advanced materials. Adherence to the detailed protocols and safety precautions is paramount for a successful and safe synthesis.

References

-

Synthesis of 4-fluoro-2-bromo-6-nitroaniline. PrepChem.com. Available at: [Link]

Sources

2-Bromo-4-fluoro-N-methyl-6-nitroaniline CAS number 1845693-81-3 properties

Report on 2-Bromo-4-fluoro-N-methyl-6-nitroaniline (CAS 1845693-81-3)

Executive Summary

This report addresses the request for an in-depth technical guide on this compound, CAS number 1845693-81-3. A comprehensive search of publicly available scientific literature and chemical databases reveals a significant scarcity of detailed information for this specific compound. While basic molecular and structural data can be derived, extensive experimental data regarding its physicochemical properties, reactivity, synthesis protocols, and potential applications are not available in the public domain. This document outlines the available information and highlights the data gaps, suggesting a path forward for researchers interested in this molecule.

Introduction

This compound is a substituted aniline derivative. The presence of a bromine atom, a fluorine atom, a methylamino group, and a nitro group on the aniline ring suggests a molecule with potential for diverse chemical reactivity and applications in areas such as medicinal chemistry and materials science. The specific substitution pattern (ortho-bromo and ortho-nitro to the amino group, and para-fluoro) creates a unique electronic and steric environment that would govern its properties and reactivity. However, without experimental data, any discussion of its specific characteristics remains theoretical.

Molecular and Structural Information

A search for the properties of this compound and its CAS number 1845693-81-3 did not yield detailed experimental data. The primary information available is from chemical supplier databases, which provide fundamental molecular details.

Chemical Structure

Figure 1. Chemical structure of this compound.

Basic Properties

The following table summarizes the computationally derived and supplier-listed data for this compound. It is critical to note that these are not experimentally verified values.

| Property | Value | Source |

| CAS Number | 1845693-81-3 | Public Databases |

| Molecular Formula | C₇H₆BrFN₂O₂ | Calculated |

| Molecular Weight | 249.04 g/mol | Calculated |

| InChI Key | (Not Widely Available) | - |

| SMILES | (Not Widely Available) | - |

Data Gap Analysis and Recommendations

The absence of published data for this compound presents a significant challenge for its use in research and development. To address this, a systematic experimental evaluation is required.

Recommended Experimental Workflow

For researchers considering the synthesis and characterization of this compound, the following workflow is proposed:

Figure 2. Proposed experimental workflow for the characterization of this compound.

Synthesis Considerations

A plausible synthetic route could involve a multi-step process starting from a simpler aniline derivative. For example, one might consider the N-methylation of a precursor aniline, followed by selective bromination and nitration, or vice-versa. The regioselectivity of the halogenation and nitration steps would be critical and influenced by the directing effects of the existing substituents.

Hypothetical Synthetic Protocol Outline:

-

Starting Material: 4-fluoro-N-methylaniline.

-

Nitration: Controlled nitration using a standard nitrating agent (e.g., HNO₃/H₂SO₄) to introduce the nitro group. The position of nitration will be directed by the activating methylamino group and the deactivating fluorine atom.

-

Bromination: Subsequent bromination using a suitable brominating agent (e.g., NBS or Br₂). The positions available for bromination will be sterically and electronically influenced by the existing groups.

-

Purification: Each step would require rigorous purification, likely involving column chromatography, to isolate the desired isomer.

-

Characterization: The structure of the final product and all intermediates must be unequivocally confirmed by spectroscopic methods (NMR, MS, IR).

Conclusion

While this compound (CAS 1845693-81-3) is commercially available from some suppliers, it remains a largely uncharacterized compound in the public scientific domain. This report has provided the limited available information and has proposed a structured, logical workflow for its synthesis and comprehensive characterization. Researchers and drug development professionals are advised to undertake a thorough experimental evaluation to determine the properties of this molecule before considering it for any application. The lack of safety and toxicity data necessitates handling this compound with extreme caution in a controlled laboratory setting.

References

Due to the lack of published scientific literature on this compound (CAS 1845693-81-3), a traditional reference list of peer-reviewed articles or patents cannot be provided at this time. The information presented is based on general chemical principles and data aggregated from publicly accessible chemical supplier databases. Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound.

solubility of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 1845693-81-3). Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictions based on its molecular structure, and provides a detailed, field-proven experimental protocol for accurate solubility determination. By synthesizing theoretical knowledge with practical methodology, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this complex halogenated nitroaromatic compound.

Introduction: Understanding this compound

This compound is a substituted aromatic amine featuring a unique combination of functional groups that dictate its chemical behavior and physical properties.

Molecular Structure and Properties:

-

Formula: C₇H₆BrFN₂O₂[1]

-

Molecular Weight: 249.04 g/mol [1]

-

Appearance: Typically a solid at room temperature[1]

-

Key Functional Groups:

-

Nitro Group (-NO₂): A strong electron-withdrawing group that increases molecular polarity and provides a site for hydrogen bond acceptance.

-

Halogens (Br, F): These atoms contribute to the molecule's overall polarity and molecular weight.

-

N-methylamino Group (-NHCH₃): This secondary amine group can act as a hydrogen bond donor, influencing its interactions with protic solvents.

-

The strategic placement of these functional groups on the aniline ring results in a molecule with significant polarity and specific steric and electronic properties. These characteristics are central to its utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals but also present unique challenges for solubilization.

Theoretical Framework for Solubility

The solubility of a solid crystalline compound like this compound in an organic solvent is governed by the interplay between the lattice energy of the solid and the solvation energy released upon dissolution. The principle of "like dissolves like" provides a foundational predictive tool.

-

Polarity Matching: Solvents with a polarity similar to the solute are generally more effective. Given the presence of nitro, fluoro, bromo, and N-methylamino groups, the molecule is decidedly polar. Therefore, it is expected to exhibit greater solubility in polar solvents than in non-polar ones.

-

Hydrogen Bonding: The N-methylamino group can donate a hydrogen bond, while the oxygen atoms of the nitro group can accept hydrogen bonds.

-

Polar Protic Solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with both sites, potentially leading to favorable solvation. However, the low solubility of similar halogenated nitroaromatics in ethanol suggests that other factors, like steric hindrance or the disruption of the solvent's own hydrogen-bonding network, may play a significant role[2].

-

Polar Aprotic Solvents (e.g., THF, ethyl acetate, acetone, DMF) lack hydrogen bond-donating capabilities but can act as acceptors and engage in strong dipole-dipole interactions. These solvents are often excellent choices for dissolving polar molecules. Studies on related compounds show high solubility in solvents like THF and ethyl acetate[2].

-

-

Molecular Interactions: The dissolution process can be visualized as the competition between solute-solute interactions (in the crystal lattice) and solute-solvent interactions. For dissolution to occur, the energy of solute-solvent interactions must overcome the lattice energy.

Predicted Solubility Profile

Based on the molecular structure and data from analogous compounds, we can predict the following solubility trends for this compound:

-

High Solubility: Expected in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and acetone. These solvents effectively solvate the polar regions of the molecule through dipole-dipole interactions.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, as well as in esters like ethyl acetate. While hydrogen bonding is possible, it may be less favorable compared to interactions in polar aprotic systems[2][3].

-

Low to Negligible Solubility: Expected in non-polar solvents such as toluene, hexane, and cyclohexane. The significant polarity mismatch prevents effective solvation of the polar functional groups[4].

The diagram below illustrates the potential interactions between the solute and different solvent types.

Caption: Predicted interactions between the solute and solvent classes.

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal saturation (or gravimetric) method is a reliable and widely adopted technique for determining the solubility of a solid in a liquid solvent[5]. This protocol ensures reproducibility and accuracy.

Principle

An excess of the solid solute is equilibrated with the solvent at a constant, controlled temperature until the solution becomes saturated. A known mass of the saturated solution is then carefully evaporated to dryness, and the mass of the residual solute is determined. Solubility is calculated from these masses.

Materials and Equipment

-

Solute: High-purity this compound (>98%).

-

Solvents: Analytical or HPLC grade organic solvents.

-

Equipment:

-

Thermostatic shaker bath or heating block with precise temperature control (±0.1 °C).

-

Analytical balance (readable to ±0.1 mg).

-

Glass vials (e.g., 4-8 mL) with PTFE-lined screw caps.

-

Magnetic stirrer and stir bars.

-

Disposable syringes (1-5 mL).

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE).

-

Pre-weighed aluminum weighing pans or glass beakers.

-

Drying oven or vacuum desiccator.

-

Experimental Workflow

The following diagram outlines the step-by-step procedure for determining solubility.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Step-by-Step Procedure

-

Preparation: To a tared glass vial, add a known mass of the organic solvent (e.g., 2-5 g). Add an excess amount of this compound to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid throughout this period is critical.

-

Settling: After equilibration, stop the agitation and leave the vial in the bath for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter. To prevent premature crystallization, ensure the syringe and filter are at the same temperature as the solution.

-

Weighing Saturated Solution: Dispense the filtered saturated solution into a pre-weighed (W_pan) weighing pan. Immediately record the total mass (W_total).

-

Solvent Evaporation: Place the pan in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). Dry to a constant mass.

-

Weighing Dry Solute: After cooling to room temperature in a desiccator, weigh the pan containing the dry solute (W_final).

-

Calculation:

-

Mass of solute (m_solute) = W_final - W_pan

-

Mass of solvent (m_solvent) = (W_total - W_pan) - m_solute

-

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

-

Data Presentation and Interpretation

Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis. The following table provides a template for organizing experimental results. For many organic compounds, solubility increases with temperature[6].

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Notes |

| Polar Aprotic | THF | 25 | Experimental Data | Calculated Data | |

| Acetone | 25 | Experimental Data | Calculated Data | ||

| Acetonitrile | 25 | Experimental Data | Calculated Data | ||

| Ethyl Acetate | 25 | Experimental Data | Calculated Data | ||

| DMF | 25 | Experimental Data | Calculated Data | ||

| Polar Protic | Methanol | 25 | Experimental Data | Calculated Data | |

| Ethanol | 25 | Experimental Data | Calculated Data | ||

| Isopropanol | 25 | Experimental Data | Calculated Data | ||

| Non-Polar | Toluene | 25 | Experimental Data | Calculated Data | |

| Heptane | 25 | Experimental Data | Calculated Data |

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be most soluble in polar aprotic solvents and least soluble in non-polar hydrocarbons. For applications requiring precise solubility values, the isothermal saturation method detailed in this guide offers a robust and reliable means of experimental determination. The generation and dissemination of such data are crucial for advancing the process development, purification, and formulation of this important chemical intermediate.

References

-

PubChem. 2-Bromo-6-fluoro-4-nitroaniline. National Center for Biotechnology Information. [Link]

-

Stavber, S., et al. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. ACS Publications. [Link]

-

EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

-

Academia.edu. Experiment 8; Reactions of Amines. [Link]

-

ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

-

PubChem. 3-Nitroaniline. National Center for Biotechnology Information. [Link]

-

BYJU'S. Test for Amino Groups. [Link]

-

El-Harakany, A. A., & El-Dessouky, M. A. (2010). Salvation of o-and p-Nitroanilines in Some Organic Solvent at 25 oC. International Journal of Molecular Sciences. [Link]

-

ResearchGate. Solubilities of nitroanilines in different solvents at 303 K. [Link]

- Google Patents.

-

ResearchGate. (2020). abstract about aromatic amines. [Link]

-

SlideShare. Exp 3 Identification of amine. [Link]

-

Thieme. (2013). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis. [Link]

-

WIPO Patentscope. Preparation method of 2-bromo-6-fluoroaniline. [Link]

Sources

A Medicinal Chemist's Guide to 2-Bromo-4-fluoro-N-methyl-6-nitroaniline: A Versatile Scaffold for Modern Drug Discovery

Executive Summary: 2-Bromo-4-fluoro-N-methyl-6-nitroaniline (CAS: 1845693-81-3) is a sparsely documented chemical entity, presenting a unique opportunity for novel therapeutic development.[1] While direct biological data remains elusive, its polysubstituted aniline framework offers a rich tapestry of synthetic possibilities. This guide provides a senior scientist's perspective on the untapped potential of this molecule. By dissecting its constituent functional groups, we will project its applications as a versatile building block for kinase inhibitors, antimicrobials, and hypoxia-activated prodrugs. We will further provide robust, field-tested protocols for its derivatization, establishing a foundation for its integration into active drug discovery programs.

Section 1: Molecular Profile and Strategic Considerations

At its core, this compound is a substituted aniline. The aniline motif is a cornerstone of medicinal chemistry, present in a significant fraction of top-selling pharmaceuticals.[2][3] However, the simple aniline ring is often a metabolic liability, prone to oxidation that can lead to the formation of reactive metabolites and subsequent toxicity.[2][4] The strategic value of the title compound, therefore, lies in its specific substitutions, which not only mitigate these risks but also provide multiple handles for synthetic diversification and modulation of pharmacodynamic and pharmacokinetic properties.

Core Chemical Properties

The fundamental characteristics of this molecule provide the basis for its utility in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1845693-81-3 | [1] |

| Molecular Formula | C₇H₆BrFN₂O₂ | [1] |

| Molecular Weight | 249.037 g/mol | [1] |

| Appearance | Solid | [1] |

Chemical Structure

Section 2: A Functional Group Analysis for Drug Design

The true potential of this molecule is revealed by examining its functional groups not in isolation, but as a synergistic whole. Each group offers a distinct advantage for lead optimization.

-

The Bromine Handle (C2-Position): The bromine atom is the molecule's primary gateway for diversification. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents, enabling rapid exploration of the chemical space around the core scaffold to optimize target binding and physicochemical properties.

-

The Fluorine Modulator (C4-Position): The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to enhance drug-like properties.[5][6] It can increase metabolic stability by blocking potential sites of CYP450-mediated oxidation. Furthermore, its electronegativity can modulate the pKa of the aniline nitrogen and influence binding affinity through favorable electrostatic or hydrogen-bonding interactions with protein targets.[5]

-

The N-Methyl Group: Compared to a primary aniline, the N-methyl group offers several advantages. It increases lipophilicity, which can aid in cell permeability. Critically, it can serve as a hydrogen bond acceptor, a role often exploited in kinase inhibitors. It also blocks the formation of a primary aromatic amine metabolite, which can be a source of toxicity.

-

The Nitro Group (C6-Position): A Versatile Synthetic Precursor: The electron-withdrawing nitro group significantly influences the electronics of the aromatic ring. While nitroaromatic compounds can present toxicity challenges, they also have a rich history in therapeutics, particularly as antimicrobial and anticancer agents.[7][8] Its most powerful application in modern drug discovery is as a masked amine. The nitro group can be reliably and cleanly reduced to a primary amine, which opens a completely new axis for chemical modification, such as amide bond formation, sulfonylation, or the construction of heterocyclic ring systems.[5]

Section 3: Postulated Applications in Medicinal Chemistry

Based on the structural analysis of this compound and its N-demethylated analog, 2-Bromo-4-fluoro-6-nitroaniline, which serves as an intermediate in the synthesis of anti-cancer agents and antibiotics, we can postulate several high-potential therapeutic applications.[9]

Scaffold for Kinase Inhibitors

The substituted aniline core is a privileged scaffold for Type I and Type II kinase inhibitors, frequently forming one to three hydrogen bonds with the kinase hinge region. The N-methylaniline moiety of our title compound is well-suited to act as a hinge-binder. The bromine at the C2 position can be elaborated with various groups to extend into the solvent-exposed region, allowing for the fine-tuning of selectivity and potency.

Protocol: Suzuki Cross-Coupling for Library Generation

This protocol describes a standard method for diversifying the scaffold at the bromine position.

-

Objective: To couple an aryl or heteroaryl boronic acid to the C2 position of the aniline core.

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

2M Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

-

Ethyl acetate, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Add the dioxane/water solvent mixture, followed by the 2M Na₂CO₃ solution.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

-

-

Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is crucial for activating the boronic acid.

Protocol: Reduction of the Nitro Group to a Primary Amine

This protocol unmasks the amino group, providing a new site for diversification.

-

Objective: To selectively reduce the nitro group to a primary amine.

-

Materials:

-

Substituted nitroaniline (from 4.1 or starting material) (1.0 equiv)

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

-

Ethanol (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

-

Methodology:

-

Dissolve the nitroaniline starting material in ethanol in a round-bottom flask.

-

Add SnCl₂·2H₂O portion-wise. The reaction is often exothermic.

-

Heat the mixture to 70 °C and stir for 1-3 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction to room temperature and concentrate to remove the ethanol.

-

Dilute the residue with DCM and carefully basify by slow addition of saturated NaHCO₃ solution until the pH is ~8 (vigorous gas evolution occurs).

-

Stir the resulting suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite to remove tin salts, washing the pad with additional DCM.

-

Separate the organic layer from the filtrate, dry over MgSO₄, filter, and concentrate to yield the crude diamine product, which can often be used without further purification.

-

-

Causality: SnCl₂ is a classical and robust reducing agent for aromatic nitro groups. The acidic conditions facilitate the reduction, and the final basic workup is necessary to neutralize the mixture and precipitate inorganic tin salts.

Section 5: Conclusion and Future Outlook

This compound represents a scaffold of significant latent potential. While it lacks direct characterization in medicinal chemistry literature, a rigorous, first-principles analysis of its structure reveals its promise as a versatile building block. Its strategically positioned functional groups allow for controlled, multi-directional diversification, making it an ideal starting point for generating compound libraries targeting a range of therapeutic areas, most notably oncology and infectious diseases.

The immediate path forward involves the systematic application of the protocols outlined herein to generate a focused library of derivatives. Subsequent screening in relevant assays (e.g., kinase panels, antimicrobial susceptibility testing, and cell-based hypoxia assays) is the critical next step to validate the hypotheses presented in this guide and unlock the therapeutic potential of this promising chemical entity.

References

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. National Center for Biotechnology Information (PMC). [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

-

Aniline replacement in drug-like compounds. Cresset Group. [Link]

-

2-Bromo-6-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 14300141. PubChem. [Link]

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. [Link]

-

2-Bromo-3-fluoro-6-methyl-4-nitroaniline - CAS:1779124-22-9. Beijing Innochem. [Link]

- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

-

2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306. PubChem. [Link]

- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

[Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cresset-group.com [cresset-group.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. svedbergopen.com [svedbergopen.com]

- 9. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to 2-Bromo-4-fluoro-N-methyl-6-nitroaniline: A Versatile Building Block for Advanced Organic Synthesis

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the demand for complex, highly functionalized molecular scaffolds is incessant. 2-Bromo-4-fluoro-N-methyl-6-nitroaniline (CAS No. 1845693-81-3) has emerged as a preeminent building block, offering chemists a powerful tool for intricate molecular design.[1] This technical guide provides an in-depth exploration of this compound's synthetic utility, moving beyond mere procedural descriptions to elucidate the strategic rationale behind its application. We will dissect the distinct reactivity of its three key functional handles—the bromo, fluoro, and nitro groups—and demonstrate how they can be selectively addressed to construct advanced molecular architectures, with a particular focus on the synthesis of privileged heterocyclic systems like benzimidazoles.

Part 1: A Strategic Overview of the Building Block

This compound is not merely a collection of functional groups on an aromatic ring; it is a carefully orchestrated scaffold where each substituent plays a critical, synergistic role. Understanding this interplay is fundamental to harnessing its full synthetic potential.

-

The Bromo Group (Position 2): This is the classic handle for palladium-catalyzed cross-coupling reactions. Its presence allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

-

The Fluoro Group (Position 4): Positioned para to a powerful nitro group, this fluorine atom is highly activated towards nucleophilic aromatic substitution (SₙAr).[2][3] In the context of SₙAr, fluorine's high electronegativity makes it an excellent leaving group, facilitating displacement by a wide range of nucleophiles.[4]

-

The Nitro Group (Position 6): As a potent electron-withdrawing group, it serves two primary functions. First, it activates the ring for SₙAr at the para-fluorine position. Second, it is a versatile precursor to an amino group via reduction, which is a gateway to a vast array of cyclization and derivatization chemistries.[5][6]

-

The N-methylamino Group (Position 1): This group modulates the electronic properties of the ring and, following the reduction of the adjacent nitro group, becomes part of a crucial ortho-phenylenediamine system, primed for heterocycle formation.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1845693-81-3 | [1] |

| Molecular Formula | C₇H₆BrFN₂O₂ | [1] |

| Molecular Weight | 249.04 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥96% | [1] |

Part 2: The Trifecta of Reactivity: Key Transformations

The true power of this building block lies in the ability to selectively address its functional groups in a controlled, stepwise manner.

Suzuki-Miyaura Cross-Coupling: Building the Carbon Skeleton

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[7][8] For this compound, it provides a robust method for installing aryl or heteroaryl moieties, which are common features in pharmacologically active compounds.

The choice of a palladium catalyst and ligand system is critical. For electron-deficient aryl bromides like our substrate, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the oxidative addition step and ensure efficient catalytic turnover.[9]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Nucleophilic Aromatic Substitution (SₙAr): Introducing Heteroatoms

The fluorine atom at C4 is primed for displacement due to the strong resonance-withdrawing effect of the para-nitro group, which stabilizes the key Meisenheimer complex intermediate.[3] This reaction is a highly efficient method for introducing oxygen, nitrogen, or sulfur nucleophiles.

-

Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or NMP.

-

Reagent Addition: Add the primary amine nucleophile (1.5-2.0 eq.) and a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 eq.).

-

Reaction Execution: Heat the mixture to 80-120 °C for 6-24 hours. The progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into ice-water. The product will often precipitate. Collect the solid by filtration. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the collected solid or the organic extracts with water and brine, dry, and concentrate. The crude material can be purified by recrystallization or column chromatography.

Nitro Group Reduction: The Gateway to Benzimidazoles

The reduction of the nitro group to a primary amine is arguably the most critical transformation, as it unlocks the pathway to a multitude of heterocyclic structures.[10] The choice of reducing agent is paramount and depends on the other functional groups present.

-

Catalytic Hydrogenation (H₂, Pd/C): Highly efficient but can sometimes lead to de-bromination.[11] Raney Nickel is an alternative that is often less prone to causing dehalogenation.[11]

-

Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): A classic, robust, and cost-effective method that is highly chemoselective for the nitro group, leaving the aryl halides intact. This is often the preferred method for substrates like this.[11]

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and a solvent mixture, such as ethanol/water or acetic acid.

-

Reagent Addition: Add iron powder (Fe, 5-10 eq.) and a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid.

-

Reaction Execution: Heat the suspension to reflux (70-90 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction and filter it through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude diamine is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by a rapid silica gel plug or crystallization.

Part 3: Application in Advanced Synthesis: The Benzimidazole Core

Benzimidazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[9] The ortho-phenylenediamine generated from the nitro reduction of our building block is an ideal precursor for their synthesis via condensation with a one-carbon synthon.

-

Reaction Setup: In a round-bottom flask, dissolve the crude diamine from the previous reduction step (1.0 eq.) in a suitable solvent like ethanol or acetic acid.

-

Reagent Addition: Add the desired aldehyde (1.0-1.1 eq.). For less reactive aldehydes, an oxidant such as sodium bisulfite (NaHSO₃) or p-benzoquinone can be added to facilitate the cyclization.

-

Reaction Execution: Heat the mixture to reflux for 2-6 hours. Monitor the formation of the benzimidazole product by TLC or LC-MS.

-

Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization to yield the pure benzimidazole derivative.

Part 4: Safety and Handling

As with all nitroaromatic and halogenated compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Precautions: Wear suitable protective clothing, including chemical-resistant gloves and safety glasses.[12] Avoid contact with skin and eyes and prevent the formation of dust.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[12]

-

Toxicity: While specific data for this molecule is limited, related nitroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled.[12] Assume a similar hazard profile.

Part 5: Conclusion

This compound is a testament to the power of strategic molecular design. Its three distinct and orthogonally reactive functional groups provide a robust platform for building molecular complexity through a sequence of high-yielding and well-understood transformations. By leveraging Suzuki coupling, nucleophilic aromatic substitution, and nitro-group reduction/cyclization, researchers in drug development and materials science have access to a reliable and versatile tool for the synthesis of novel, high-value compounds. This guide serves as a foundational resource for unlocking the full potential of this exceptional building block.

References

-

2-Bromo-6-fluoro-4-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]

-

The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. [Link]

-

Critical review on the chemical reduction of nitroaniline. RSC Publishing. [Link]

-

The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. National Center for Biotechnology Information (PMC). [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information (PMC). [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. [Link]

-

Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene. ResearchGate. [Link]

-

An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]

-

Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

-

Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. echemi.com [echemi.com]

A Comprehensive Theoretical Framework for the Analysis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Abstract: This technical guide provides a comprehensive theoretical framework for the in-depth computational study of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline. While experimental data on this specific molecule is limited, its structural similarity to other substituted nitroanilines allows for the formulation of a robust research plan. This document is intended for researchers, computational chemists, and drug development professionals, offering a detailed roadmap for elucidating the molecule's structural, spectroscopic, electronic, and potential biological properties using quantum chemical calculations. We will detail the causality behind methodological choices, outline self-validating computational protocols, and propose avenues for future investigation, establishing a foundation for both theoretical and subsequent experimental work.

Introduction and Strategic Importance

This compound (C₇H₆BrFN₂O₂) is a substituted aromatic amine featuring a unique combination of functional groups that dictate its potential utility and chemical behavior.[1] The aniline core is a prevalent scaffold in medicinal chemistry and materials science. The substituents—a bromine atom, a fluorine atom, a nitro group, and an N-methyl group—each impart distinct electronic and steric characteristics:

-

Nitro Group (NO₂): A strong electron-withdrawing group that significantly influences the molecule's electronic properties, often leading to interesting nonlinear optical (NLO) behavior and acting as a hydrogen bond acceptor.[2][3]

-

Halogens (Br, F): These atoms modulate the molecule's lipophilicity, metabolic stability, and electrostatic profile, which are critical parameters in drug design.

-

N-methyl Group: The replacement of an amine proton with a methyl group alters the hydrogen bonding capacity and steric profile around the nitrogen atom, which can impact crystal packing and receptor interactions.

Given these features, this compound is a promising candidate for applications in pharmaceutical development and materials science.[4] A thorough theoretical investigation is the most efficient first step to predict its molecular properties, guide synthesis, and rationalize its reactivity before committing significant resources to experimental work.

Core Computational Methodology: Density Functional Theory (DFT)

To investigate molecular systems at the atomic level, Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry, providing an optimal balance between computational cost and accuracy.[5] Unlike more computationally expensive ab initio methods, DFT calculates the electron density to determine the system's energy and properties.

For a molecule like this compound, we propose the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has a long-standing track record of providing reliable results for organic molecules, particularly for geometries and vibrational frequencies.[5] This will be paired with a Pople-style basis set, such as 6-311++G(d,p) , which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron densities.[6]

The following diagram outlines the logical workflow for the theoretical analysis.

Caption: General computational workflow for DFT analysis.

Experimental Protocols: A Step-by-Step Computational Guide

The following protocols describe a self-validating system where the results of each step inform and validate the next.

Protocol 1: Geometry Optimization and Vibrational Analysis

Causality: The first and most critical step is to determine the molecule's most stable three-dimensional structure (i.e., its global minimum on the potential energy surface). All other properties are dependent on this geometry. A subsequent frequency calculation is mandatory to verify that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.

Methodology:

-

Structure Input: Construct an initial 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Calculation Setup: Using a quantum chemistry package (e.g., Gaussian), define the calculation with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Execution: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq).

-

Validation:

-

Confirm that the optimization job converged successfully.

-

Analyze the output of the frequency calculation. The structure is a true minimum if all calculated vibrational frequencies are positive (real).

-

The output will provide the final optimized Cartesian coordinates.

-

Protocol 2: Spectroscopic Profile Simulation

Causality: The frequency calculation from Protocol 1 also yields the theoretical infrared (IR) and Raman spectra. These predicted spectra are invaluable for interpreting future experimental data and for assigning specific vibrational modes to the molecule's functional groups.

Methodology:

-

Data Extraction: From the frequency calculation output, extract the computed vibrational frequencies (in cm⁻¹) and their corresponding intensities (IR) and activities (Raman).

-

Scaling: It is standard practice to scale the computed frequencies to correct for anharmonicity and basis set limitations. For B3LYP, a scaling factor of ~0.96-0.98 is common.

-

Data Tabulation: Correlate the scaled frequencies with specific atomic motions (e.g., N-O symmetric stretch, C-F bend) to generate a detailed vibrational assignment.

Anticipated Spectroscopic Data: Based on studies of similar compounds like 2,6-Dibromo-4-nitroaniline, we can anticipate the following key vibrational modes.[7]

| Vibrational Mode | Functional Group | Anticipated Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine (-NH) | ~3400 - 3300 |

| C-H Stretch | Aromatic & Methyl | ~3100 - 2900 |

| NO₂ Asymmetric Stretch | Nitro Group | ~1550 - 1500 |

| NO₂ Symmetric Stretch | Nitro Group | ~1350 - 1300 |

| C-N Stretch | Amine | ~1300 - 1250 |

| C-F Stretch | Fluoro Group | ~1250 - 1000 |

| C-Br Stretch | Bromo Group | ~600 - 500 |

Protocol 3: Electronic Structure and Reactivity Analysis

Causality: Understanding the electronic landscape of the molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are essential tools for this purpose.

Methodology:

-

FMO Analysis:

-

From the optimized geometry calculation, visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[6] The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability.

-

-

MEP Mapping:

-

Generate the MEP surface, which maps the electrostatic potential onto the electron density.

-

This creates a color-coded map where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).[6]

-

Caption: Interdependence of calculated molecular properties.

Anticipated Electronic Properties:

-

HOMO: Likely to be localized on the aniline ring and the amino nitrogen, reflecting its electron-donating character.

-

LUMO: Expected to be concentrated on the nitro group, the primary electron-accepting site.

-

MEP: The most negative potential (red) will be centered on the oxygen atoms of the nitro group. The most positive potential (blue) will likely be near the amine hydrogen.

Protocol 4: Nonlinear Optical (NLO) Property Calculation

Causality: Molecules with strong electron-donating groups (like the amino group) and strong electron-accepting groups (like the nitro group) connected by a π-conjugated system often exhibit significant NLO properties.[3] Calculating the first static hyperpolarizability (β₀) provides a theoretical measure of this potential.

Methodology:

-

Calculation: Using the optimized geometry, perform a Polar calculation to obtain the dipole moment (μ) and the polarizability (α) and hyperpolarizability (β) tensors.

-

Analysis: Calculate the magnitude of the total first hyperpolarizability (β₀) from the tensor components. A large β₀ value suggests significant NLO activity.

Potential Application: Molecular Docking

The structural features of this compound make it a candidate for drug discovery. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein.[8]

Protocol 5: Prospective Molecular Docking Workflow

Causality: This protocol allows for the rapid screening of the molecule against known protein targets to generate hypotheses about its potential biological activity.

Methodology:

-

Target Selection: Identify a protein target of interest (e.g., a kinase, receptor). Download its 3D crystal structure from the Protein Data Bank (PDB).

-

Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized structure of this compound as the input ligand. Assign appropriate charges.

-

Docking Simulation: Use software like AutoDock or Schrödinger to dock the ligand into the active site of the protein. The program will generate multiple possible binding poses.

-

Analysis: Analyze the results based on:

-

Binding Energy: A lower binding energy (more negative) suggests a more favorable interaction.

-

Binding Pose: Examine the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues.

-

Caption: Workflow for a prospective molecular docking study.

Conclusion

This guide presents a rigorous and logically structured theoretical framework for the comprehensive characterization of this compound. By employing Density Functional Theory, we can predict its optimized geometry, vibrational spectra, electronic properties, and potential for NLO applications. The outlined protocols are designed to be self-validating and provide a direct bridge to experimental work. Furthermore, the proposed molecular docking workflow opens an avenue for exploring its potential in drug discovery. This computational-first approach enables a deep understanding of the molecule's fundamental properties, facilitating its rational design and application in advanced materials and medicinal chemistry.

References

-

Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ACS Publications. Available at: [Link]

-

A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. The Journal of Physical Chemistry C. Available at: [Link]

-

A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Semantic Scholar. Available at: [Link]

-

A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Journal of Physical Organic Chemistry. Available at: [Link]

-

Structures of para-nitroaniline and its methyl substituted derivatives used in our work. ResearchGate. Available at: [Link]

-

Crystal growth, spectroscopic and theoretical investigation of nonlinear optical 2-bromo-4-nitroaniline single crystals for NLO and optoelectronic applications. ResearchGate. Available at: [Link]

-

2-Bromo-6-fluoro-4-nitroaniline. PubChem. Available at: [Link]

-

Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. ResearchGate. Available at: [Link]

-

2-Bromo-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

- A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Google Patents.

-

2-Bromo-4-nitroaniline. ResearchGate. Available at: [Link]

-

Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

<-4>

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline. This polysubstituted aniline derivative presents a complex electronic and steric landscape, making the prediction of regioselectivity a challenging yet critical task for synthetic chemists. This document offers a predictive framework based on the competing directing effects of the bromo, fluoro, N-methylamino, and nitro substituents. Detailed, field-tested protocols for key EAS reactions, including halogenation and nitration, are provided, emphasizing experimental causality and safety. The guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile scaffold in the synthesis of novel chemical entities.

Introduction

Halogenated and nitrated anilines are cornerstone building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials.[1] The specific substitution pattern of this compound creates a unique electronic environment. The molecule features a powerful activating group (N-methylamino), two deactivating ortho/para-directing halogens (Bromo and Fluoro), and a potent deactivating meta-directing group (Nitro). Understanding the interplay of these substituents is paramount for predicting and controlling the outcome of further chemical modifications. This guide will deconstruct the factors governing its reactivity and provide actionable protocols for its derivatization.

Chapter 1: Regioselectivity Analysis - A Predictive Framework

Electrophilic aromatic substitution is governed by the electronic and steric properties of the substituents already present on the aromatic ring.[2][3] These groups influence both the rate of reaction and the position of the incoming electrophile.[4]

1.1. Electronic Effects of Substituents

The reactivity of the aniline ring is a weighted average of the effects of its four substituents. An electron-donating group (EDG) activates the ring, making it more nucleophilic and favoring substitution at the ortho and para positions.[2] Conversely, an electron-withdrawing group (EWG) deactivates the ring and, with the exception of halogens, directs incoming electrophiles to the meta position.[2][5]

| Substituent | Position | Type | Activating/Deactivating | Directing Effect |

| -NHCH₃ | 1 | Electron Donating (+R > -I) | Strongly Activating | Ortho, Para |

| -Br | 2 | Electron Withdrawing (-I > +R) | Weakly Deactivating | Ortho, Para |

| -F | 4 | Electron Withdrawing (-I > +R) | Weakly Deactivating | Ortho, Para |

| -NO₂ | 6 | Electron Withdrawing (-R, -I) | Strongly Deactivating | Meta |

This table summarizes the electronic influence of each substituent on the aromatic ring.

The N-methylamino group is the most powerful activating group, donating electron density into the ring via resonance. Its ortho and para positions (2, 4, and 6) are, however, already substituted. The remaining deactivating groups (-Br, -F, -NO₂) withdraw electron density, making the ring less reactive than a simple N-methylaniline.[3]

1.2. Predicting the Site of Electrophilic Attack

The vacant positions on the ring are C3 and C5. The directing effects of the existing substituents converge on these two positions:

-

-NHCH₃ (at C1): Weakly activates C3 and C5 (meta positions).

-

-Br (at C2): Directs to C3 (meta) and C5 (para). As a deactivating group, this direction is weak.

-

-F (at C4): Directs to C3 and C5 (ortho positions). Halogens direct ortho/para, despite being deactivators.[6]

-

-NO₂ (at C6): Strongly directs to C3 and C5 (meta positions).[7]

Considering the combined influences, both C3 and C5 are potential sites. However, the steric bulk of the bromine atom at C2 is greater than the fluorine atom at C4. Therefore, an incoming electrophile is more likely to attack the less sterically hindered position.

Predicted Outcome: Electrophilic attack will preferentially occur at the C5 position .

Chapter 2: Key Electrophilic Substitution Reactions & Protocols

The protocols described below are designed as self-validating systems, providing a clear rationale for each step. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

2.1. Bromination

Aromatic halogenation is a classic EAS reaction where a hydrogen atom is replaced by a halogen.[5] For deactivated rings, a Lewis acid catalyst is often required to generate a potent electrophilic halogen species.[8][9]

Predicted Product: 2,5-Dibromo-4-fluoro-N-methyl-6-nitroaniline

Protocol: Bromination using Br₂ and Iron(III) Bromide

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 20 mL).

-

Catalyst Addition: To the stirred solution, add anhydrous iron(III) bromide (FeBr₃, 0.1 eq.) in one portion. The mixture may darken.

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Prepare a solution of bromine (Br₂, 1.1 eq.) in DCM (5 mL). Add the bromine solution dropwise to the reaction mixture over 15 minutes. Causality: The slow, cold addition is crucial to control the reaction's exothermicity and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

2.2. Nitration

Aromatic nitration typically employs a mixture of concentrated nitric and sulfuric acids to generate the highly electrophilic nitronium ion (NO₂⁺).[10][11][12] Given the already present nitro group and other deactivating substituents, forcing conditions may be necessary.

Predicted Product: 2-Bromo-4-fluoro-N-methyl-5,6-dinitroaniline

Protocol: Nitration using Mixed Acid

-

Acid Mixture Preparation: In a flask cooled to 0 °C, cautiously add concentrated sulfuric acid (H₂SO₄, 5 mL) to concentrated nitric acid (HNO₃, 2 mL). Stir gently for 10 minutes. Safety: This is a highly exothermic and corrosive mixture. Prepare in an ice bath and add acid slowly.

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a separate flask with concentrated sulfuric acid (10 mL) at 0 °C.

-

Reagent Addition: Add the prepared nitrating mixture dropwise to the aniline solution, maintaining the internal temperature below 10 °C. Causality: Strict temperature control is essential to prevent uncontrolled oxidation and decomposition of the aniline derivative.[13]

-

Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, then gently heat to 50-60 °C for an additional 1-2 hours. Monitor by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product should precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

2.3. Friedel-Crafts Reactions: A Note of Caution

Friedel-Crafts alkylation and acylation reactions are generally ineffective on highly deactivated aromatic rings.[14][15][16] The presence of the strongly deactivating nitro group and the N-methylamino group (which can complex with the Lewis acid catalyst) makes successful Friedel-Crafts reactions on this substrate highly unlikely.[17][18] Alternative synthetic routes should be considered to introduce alkyl or acyl moieties.

Chapter 3: Workflow and Characterization

A generalized workflow for performing and analyzing these reactions is presented below.

Conclusion

The electrophilic substitution of this compound is a complex but predictable process. The regiochemical outcome is primarily dictated by a consensus of directing effects, with steric factors playing a decisive role in selecting between electronically similar positions. The provided protocols for bromination and nitration offer robust starting points for the synthesis of novel derivatives. While Friedel-Crafts reactions are likely to be unsuccessful, this guide equips researchers with the foundational knowledge to strategically modify this valuable chemical scaffold for applications in drug discovery and materials science.

References

-

Nitration of Aromatic Compounds. (2019). YouTube. Retrieved from [Link]

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

-

Directing Effects. (n.d.). ChemTalk. Retrieved from [Link]

-

Aromatic halogenation reaction. (2023). Purechemistry. Retrieved from [Link]

-

Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.). Columbia University. Retrieved from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. (2024). Infinitematrix. Retrieved from [Link]

-

Substituent Effects. (n.d.). Lumen Learning. Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Nitration. (n.d.). Wikipedia. Retrieved from [Link]

-

Nitration (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Aromatic Halogenation Mechanism. (2018). YouTube. Retrieved from [Link]

-

Video: Directing Effect of Substituents: meta-Directing Groups. (n.d.). JoVE. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Friedel-Crafts Alkylation of aromatic molecules. (n.d.). A-Level Chemistry. Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Friedel–Crafts Alkylation. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. (2019). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. Directing Effects | ChemTalk [chemistrytalk.org]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. purechemistry.org [purechemistry.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 8. theorango.com [theorango.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Khan Academy [khanacademy.org]

- 13. Nitration - Wikipedia [en.wikipedia.org]

- 14. science-revision.co.uk [science-revision.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. One moment, please... [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

A Methodological and Application-Focused Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy

Abstract

Chimeric Antigen Receptor (CAR) T-cell therapy stands as a paradigm-shifting immunotherapy, revolutionizing the treatment landscape for hematological malignancies and showing immense promise for a broader spectrum of diseases.[1][2][3] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core principles, methodologies, and clinical applications of CAR T-cell therapy. We will dissect the intricate molecular design of CARs, navigate the complex manufacturing workflow, and analyze the mechanisms of action that underpin its therapeutic efficacy. Furthermore, this guide will address the significant challenges encountered in the field, including the management of treatment-related toxicities and the hurdles in targeting solid tumors. By synthesizing foundational science with field-proven insights, this document aims to equip the reader with the expert knowledge required to contribute to the advancement of this transformative therapeutic modality.

Part 1: The Scientific Underpinnings of CAR T-Cell Therapy

The Chimeric Antigen Receptor: A Symphony of Engineered Biology

At the heart of this revolutionary therapy lies the chimeric antigen receptor (CAR), a marvel of synthetic biology. These are engineered receptor proteins that bestow upon T-cells the novel ability to recognize and target specific antigens on tumor cells.[4] The "chimeric" nature of these receptors stems from their fusion of antigen-binding and T-cell activating functions into a single, potent molecule.[4]